1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
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Overview
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a chemical compound that features a unique combination of a boron-containing dioxaborolane ring and an imidazole ring
Preparation Methods
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of an imidazole derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation and moisture interference .
Synthetic Route Example:
Starting Materials: Imidazole derivative, pinacolborane.
Catalyst: Palladium complex (e.g., PdCl2(dppf)).
Solvent: Dioxane.
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.
Types of Reactions:
Borylation: The compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
Suzuki Coupling: The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Catalysts: Palladium or copper complexes.
Solvents: Dioxane, tetrahydrofuran (THF).
Conditions: Inert atmosphere, room temperature to elevated temperatures.
Major Products:
Borylated Compounds: Formation of new C-B bonds.
Hydroborated Products: Addition of boron across double or triple bonds.
Biaryl Compounds: Products of Suzuki coupling reactions.
Scientific Research Applications
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of new materials, including polymers and advanced composites.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is primarily based on its ability to form stable complexes with transition metals and its reactivity towards various organic substrates. The boron atom in the dioxaborolane ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters and imidazole derivatives:
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): Similar boronic ester but lacks the imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an imidazole ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A tri-substituted benzene derivative with three boronic ester groups.
Uniqueness: The combination of the boronic ester and imidazole ring in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C9H15BN2O2 |
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Molecular Weight |
194.04 g/mol |
IUPAC Name |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)12-6-5-11-7-12/h5-7H,1-4H3 |
InChI Key |
QUIWOJUTFBOMBX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)N2C=CN=C2 |
Origin of Product |
United States |
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